1-(4-Fluorobenzyl)-2-chlorobenzimidazole

Vue d'ensemble

Description

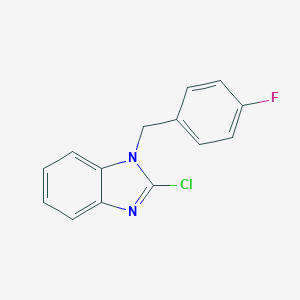

Le 2-chloro-1-(4-fluorobenzyl)benzimidazole est un composé chimique de formule moléculaire C14H10ClFN2 et de masse molaire 260,69 g/mol . Ce composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et la médecine. Il se caractérise par sa forme solide et un point de fusion de 83-87°C .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-chloro-1-(4-fluorobenzyl)benzimidazole implique généralement la réaction du 2-chlorobenzimidazole avec le chlorure de 4-fluorobenzyl. La réaction est effectuée en présence d'une base, telle que le carbonate de potassium, dans un solvant approprié comme le diméthylformamide (DMF). Le mélange réactionnel est chauffé à une température spécifique pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

Les méthodes de production industrielle du 2-chloro-1-(4-fluorobenzyl)benzimidazole peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-chloro-1-(4-fluorobenzyl)benzimidazole subit divers types de réactions chimiques, notamment :

Réactions de substitution : L'atome de chlore dans le cycle benzimidazole peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.

Réactions d'oxydation et de réduction : Le composé peut subir des réactions d'oxydation et de réduction, conduisant à la formation de différents dérivés.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les amines, les thiols et autres nucléophiles.

Réactions d'oxydation et de réduction : Des réactifs tels que le peroxyde d'hydrogène ou le borohydrure de sodium peuvent être utilisés respectivement pour les réactions d'oxydation et de réduction.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des amines peuvent produire des dérivés d'aminobenzimidazole, tandis que les réactions d'oxydation peuvent produire des N-oxydes de benzimidazole .

4. Applications de la recherche scientifique

Le 2-chloro-1-(4-fluorobenzyl)benzimidazole a plusieurs applications dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action du 2-chloro-1-(4-fluorobenzyl)benzimidazole implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur de l'aldose réductase, il se lie au site actif de l'enzyme, empêchant la réduction du glucose en sorbitol. Cette inhibition peut aider à gérer les complications associées au diabète . Le composé peut également interagir avec d'autres voies moléculaires, selon son application spécifique .

Applications De Recherche Scientifique

Aldose Reductase Inhibition

One of the primary applications of 1-(4-fluorobenzyl)-2-chlorobenzimidazole is as an inhibitor of the enzyme aldose reductase (ALR2) . This enzyme is crucial in the polyol pathway, which converts glucose to sorbitol. Elevated sorbitol levels are associated with diabetic complications, including neuropathy and retinopathy. Studies have shown that this compound effectively inhibits ALR2 activity, suggesting potential therapeutic benefits for managing diabetic complications .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains, making this compound a candidate for further investigation in the development of new antimicrobial agents .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Similar benzimidazole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Ongoing research aims to elucidate the specific mechanisms by which this compound may exert its effects on cancer cells .

Antifouling Applications

In marine biology, this compound has shown promise as an antifouling agent. It has demonstrated significant anti-settlement activity against marine organisms such as barnacle larvae and bryozoans, indicating its potential use in developing environmentally friendly antifouling coatings for ships and marine infrastructure .

Synthetic Approaches

The synthesis of this compound typically involves several steps:

- Step 1 : Formation of the benzimidazole core through condensation reactions.

- Step 2 : Introduction of the fluorobenzyl and chlorinated groups via substitution reactions.

- Step 3 : Purification and characterization using techniques such as NMR spectroscopy and mass spectrometry.

These synthetic routes can be optimized based on desired yields and specific laboratory protocols .

Mécanisme D'action

The mechanism of action of 2-Chloro-1-(4-fluorobenzyl)benzimidazole involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition can help manage complications associated with diabetes . The compound may also interact with other molecular pathways, depending on its specific application .

Comparaison Avec Des Composés Similaires

Composés similaires

1-(4-Fluorobenzyl)-2-chlorobenzimidazole : Ce composé est structurellement similaire, mais peut avoir des activités biologiques et des applications différentes.

2-Chloro-1-(4-méthylbenzyl)benzimidazole : Un autre composé similaire avec un groupe méthyle au lieu d'un atome de fluor, ce qui peut influencer sa réactivité et ses propriétés.

Unicité

Le 2-chloro-1-(4-fluorobenzyl)benzimidazole est unique en raison de la présence à la fois d'atomes de chlore et de fluor, ce qui peut améliorer sa réactivité et son activité biologique. La combinaison de ces substituants peut conduire à des propriétés chimiques et physiques distinctes par rapport à d'autres dérivés de benzimidazole .

Activité Biologique

1-(4-Fluorobenzyl)-2-chlorobenzimidazole is a synthetic compound with the molecular formula C14H10ClFN2 and a molecular weight of 260.69 g/mol. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of aldose reductase (ALR2), which is involved in glucose metabolism and has implications in diabetic complications.

The primary mechanism of action for this compound is its role as an aldose reductase inhibitor . By binding to the active site of the ALR2 enzyme, it prevents the conversion of glucose to sorbitol, thereby affecting the polyol pathway. This inhibition can lead to decreased intracellular levels of sorbitol, which is significant in managing diabetic complications such as neuropathy and retinopathy.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that compounds within the benzimidazole class exhibit antimicrobial properties. While specific data on this compound's efficacy against various pathogens is limited, its structural analogs have shown promise in this regard .

- Anticancer Potential : Research has explored the anticancer properties of benzimidazole derivatives. The inhibition of ALR2 may contribute to reduced tumor growth and improved outcomes in cancer models, although specific studies on this compound are still needed .

- Neuroprotective Effects : Benzimidazoles have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The ability to inhibit enzymes such as acetylcholinesterase (AChE) suggests potential applications in treating cognitive decline .

Table 1: Biological Activities of this compound

Case Studies

- Diabetic Complications : In a study examining aldose reductase inhibitors, compounds similar to this compound demonstrated a significant reduction in diabetic neuropathy symptoms in animal models. The results suggested that these compounds could be beneficial in managing complications associated with diabetes.

- Anticancer Research : A recent investigation into benzimidazole derivatives found that certain structural modifications enhanced their anticancer efficacy. While specific data on this compound was not detailed, it highlights the potential for further exploration into its cancer-fighting properties .

Future Directions

Research into this compound should focus on:

- In Vivo Studies : Conducting comprehensive animal studies to evaluate its efficacy and safety profile.

- Mechanistic Studies : Investigating the precise biochemical pathways affected by this compound, particularly its interactions with other metabolic enzymes.

- Structure-Activity Relationship (SAR) Analysis : Exploring how modifications to its structure can enhance biological activity or reduce side effects.

Propriétés

IUPAC Name |

2-chloro-1-[(4-fluorophenyl)methyl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN2/c15-14-17-12-3-1-2-4-13(12)18(14)9-10-5-7-11(16)8-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXALMVNIRPELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40233991 | |

| Record name | 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84946-20-3 | |

| Record name | 2-Chloro-1-(4-fluorobenzyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84946-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084946203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-[(4-fluorophenyl)methyl]-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-FLUOROBENZYL)-2-CHLOROBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/572KOO4QPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole in the context of marine biofouling?

A: 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole is a significant compound in antifouling research due to its ability to inhibit the settlement of marine organisms. Specifically, it has demonstrated potent anti-settlement activity against the larvae of three major fouling organisms: the barnacle Amphibalanus (=Balanus) amphitrite, the bryozoan Bugula neritina, and the polychaete Hydroides elegans []. This makes it a potential candidate for developing environmentally friendly antifouling coatings for marine vessels and infrastructure.

Q2: How does the anti-settlement activity of 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole compare to its parent compound, mizolastine?

A: 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole is an intermediate compound in the synthesis of mizolastine, an antihistamine pharmaceutical also found to have antifouling properties []. While both compounds demonstrate significant anti-settlement activity against the aforementioned marine organisms, their specific EC50 values (the concentration at which 50% of larval settlement is inhibited) differ. Research suggests that 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole may hold promise as a starting point for developing more potent and targeted antifouling agents, potentially with lower environmental impact compared to existing solutions. Further research is needed to fully understand the structure-activity relationships and optimize the antifouling properties of this class of compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.